molecular formula C15H13F3N2O3 B11126264 3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(2,3,4-trifluorophenyl)propanamide

3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(2,3,4-trifluorophenyl)propanamide

Cat. No.: B11126264
M. Wt: 326.27 g/mol
InChI Key: DEWGQZGFASKGJZ-UHFFFAOYSA-N
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Description

3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(2,3,4-trifluorophenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridine ring substituted with hydroxy, methyl, and oxo groups, and a trifluorophenyl group attached to a propanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(2,3,4-trifluorophenyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the hydroxy, methyl, and oxo groups. The final step involves the coupling of the pyridine derivative with the trifluorophenylpropanamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(2,3,4-trifluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the oxo group would yield a hydroxyl group.

Scientific Research Applications

3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(2,3,4-trifluorophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(2,3,4-trifluorophenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A related compound with a similar structure but different functional groups.

    Potassium peroxymonosulfate: Another compound with oxidative properties, used in different applications.

Uniqueness

3-[4-hydroxy-2-methyl-6-oxo-1(6H)-pyridinyl]-N-(2,3,4-trifluorophenyl)propanamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its trifluorophenyl group imparts unique chemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H13F3N2O3

Molecular Weight

326.27 g/mol

IUPAC Name

3-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)-N-(2,3,4-trifluorophenyl)propanamide

InChI

InChI=1S/C15H13F3N2O3/c1-8-6-9(21)7-13(23)20(8)5-4-12(22)19-11-3-2-10(16)14(17)15(11)18/h2-3,6-7,21H,4-5H2,1H3,(H,19,22)

InChI Key

DEWGQZGFASKGJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CCC(=O)NC2=C(C(=C(C=C2)F)F)F)O

Origin of Product

United States

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